Sulfonylacetamide Linker Retains Carbonic Anhydrase Inhibitory Activity While N1-Thiazole and N1-Pyridine Substitutions Abolish It
In a head-to-head panel study across four human carbonic anhydrase isoforms (hCA I, II, IV, IX), N1-substitution of the primary sulfonamide ZBG with acetyl (sulfonylacetamide) maintained inhibitory activity with KIs in the low micromolar range, whereas substitution with thiazole, pyridine, or pyrimidine moieties produced a 'totally counterproductive effect,' rendering the compounds essentially inactive relative to the nanomolar primary sulfonamide parents [1]. This establishes the sulfonylacetamide linker — the exact linker present in the target compound — as the minimal structural requirement for retaining CA inhibition within this chemotype.
| Evidence Dimension | Carbonic anhydrase inhibition (KI, hCA I/II/IV/IX) |
|---|---|
| Target Compound Data | Sulfonylacetamide derivatives: KIs in the low micromolar range (exact values tail-dependent) [1] |
| Comparator Or Baseline | Primary sulfonamide parent compounds: nanomolar KIs; N1-thiazole/pyridine/pyrimidine derivatives: inactive (negligible inhibition) [1] |
| Quantified Difference | Sulfonylacetamide linker retains measurable inhibition; N1-heteroaryl (thiazole, pyridine, pyrimidine) linkers abolish inhibition entirely vs. nanomolar parents [1] |
| Conditions | Stopped-flow CO₂ hydration assay; hCA I, II, IV, IX isoforms; pH 7.5 HEPES buffer with phenol red indicator [1] |
Why This Matters
This directly validates the sulfonylacetamide linker as the essential ZBG-functionalization choice: selecting a thiazole- or pyridine-substituted analog instead would eliminate CA inhibition, undermining any CA-targeted screening campaign.
- [1] Awadallah, F.M., Bua, S., Mahmoud, W.R., Nada, H.H., Nocentini, A., Supuran, C.T. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. J. Enzyme Inhib. Med. Chem. 2018, 33(1), 629-638. View Source
